(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride
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Overview
Description
The compound (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a piperidine ring, multiple hydroxyl groups, and deuterium atoms, which can influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the piperidine ring, the introduction of deuterium atoms, and the attachment of the chloro and hydroxyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise stoichiometric ratios to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the chloro group can produce a fully saturated hydrocarbon.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic properties that can be explored for treating diseases.
Industry: Its unique chemical properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s stability and reactivity, while the hydroxyl and chloro groups can participate in hydrogen bonding and other interactions. These interactions can affect various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide
- (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and deuterium atoms, which can influence its chemical behavior and interactions. The presence of deuterium atoms can enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool for scientific research.
Properties
Molecular Formula |
C17H32Cl2N2O5S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H31ClN2O5S.ClH/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H/t8-,9+,10-,11+,12?,13+,14?,15+,17+;/m0./s1/i4D2,5D2,6D2,7D2,9D,10D; |
InChI Key |
DPVJWUUBZWFDPG-PSWAYOPPSA-N |
Isomeric SMILES |
[2H][C@]1(C([C@](C(C(N1)([2H])[2H])([2H])[2H])([2H])C([2H])([2H])C)([2H])[2H])C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)O)O)O)[C@H](C)Cl.Cl |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Origin of Product |
United States |
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